molecular formula C5H10OSi B14326761 Ethoxy(prop-2-en-1-yl)silanylidene

Ethoxy(prop-2-en-1-yl)silanylidene

Cat. No.: B14326761
M. Wt: 114.22 g/mol
InChI Key: YGCDISFIYZPWFH-UHFFFAOYSA-N
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Description

Ethoxy(prop-2-en-1-yl)silane: is an organosilicon compound that features an ethoxy group and a prop-2-en-1-yl group attached to a silicon atom. This compound is part of the broader class of alkoxysilanes, which are known for their versatility in various chemical applications, particularly in the field of materials science and surface chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethoxy(prop-2-en-1-yl)silane can be synthesized through several methods. One common approach involves the hydrosilylation of allyl alcohol with triethoxysilane in the presence of a platinum catalyst. The reaction typically occurs under mild conditions, with the catalyst facilitating the addition of the silicon-hydrogen bond across the carbon-carbon double bond of the allyl alcohol .

Industrial Production Methods: In industrial settings, the production of ethoxy(prop-2-en-1-yl)silane often involves continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions allows for efficient large-scale production .

Chemical Reactions Analysis

Types of Reactions: Ethoxy(prop-2-en-1-yl)silane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism by which ethoxy(prop-2-en-1-yl)silane exerts its effects primarily involves the formation of siloxane bonds. Upon hydrolysis, the compound forms silanols, which can further condense to create siloxane linkages. These linkages are responsible for the compound’s ability to modify surfaces and form durable coatings .

Comparison with Similar Compounds

Uniqueness: Ethoxy(prop-2-en-1-yl)silane is unique due to its specific combination of ethoxy and prop-2-en-1-yl groups, which provide a balance of reactivity and stability. This makes it particularly useful in applications requiring controlled hydrolysis and condensation reactions .

Properties

Molecular Formula

C5H10OSi

Molecular Weight

114.22 g/mol

InChI

InChI=1S/C5H10OSi/c1-3-5-7-6-4-2/h3H,1,4-5H2,2H3

InChI Key

YGCDISFIYZPWFH-UHFFFAOYSA-N

Canonical SMILES

CCO[Si]CC=C

Origin of Product

United States

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